

Solubility of ALPHA-BROMO-4(DIETHYLAMINO)ACETOPHENONE in organic solvents

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Compound of Interest

ALPHA-BROMO-4
Compound Name: (DIETHYLAMINO)ACETOPHENO

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An In-depth Technical Guide to the Solubility of **ALPHA-BROMO-4-** (**DIETHYLAMINO**)**ACETOPHENONE** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE**, a key intermediate in pharmaceutical synthesis.[1][2] While specific quantitative solubility data for this compound is not readily available in published literature, this guide extrapolates its expected solubility profile based on its chemical structure and the known behavior of similar compounds. Furthermore, it details standardized experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications.

Core Compound Information

IUPAC Name: 2-bromo-1-[4-(diethylamino)phenyl]ethanone[3] Synonyms: 4-(N,N-Diethylamino)phenacyl bromide, 2-Bromo-4'-(diethylamino)acetophenone[3] Molecular

Formula: C12H16BrNO[3] Molecular Weight: 270.17 g/mol [3] Appearance: Yellow powder[2]

Melting Point: 50-52°C[2]



Predicted Solubility Profile

Based on the principle of "like dissolves like," ALPHA-BROMO-4-

(DIETHYLAMINO)ACETOPHENONE, a largely non-polar organic molecule, is expected to exhibit good solubility in a range of organic solvents and poor solubility in water.[1][2] The presence of a polar carbonyl group and a tertiary amine provides some capacity for interaction with polar solvents, but the dominant aromatic ring and alkyl chains suggest a preference for less polar environments. A related compound, 4'-Bromoacetophenone, is noted to be soluble in organic solvents such as chloroform, toluene, and dichloromethane, while having low solubility in water.[4]

The following table summarizes the predicted qualitative solubility of **ALPHA-BROMO-4-** (**DIETHYLAMINO**)**ACETOPHENONE** in various classes of organic solvents.



Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Halogenated Hydrocarbons	Dichloromethane, Chloroform	High	The compound's polarity is compatible with these solvents.
Aromatic Hydrocarbons	Toluene, Benzene	High	The aromatic ring of the solute interacts favorably with the aromatic solvent.
Ketones	Acetone, Methyl Ethyl Ketone	Moderate to High	The carbonyl group can engage in dipoledipole interactions.
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Moderate	Ethers are good solvents for a wide range of organic compounds.
Esters	Ethyl acetate	Moderate	The ester group provides a polar environment suitable for dissolution.
Alcohols	Methanol, Ethanol, Isopropanol	Low to Moderate	The polarity of the hydroxyl group may be too high for optimal solubility, although some interaction is possible.
Non-polar Hydrocarbons	Hexane, Cyclohexane	Low	The compound possesses some polar functional groups, limiting its solubility in highly non-polar solvents.



The large non-polar structure of the

Polar Protic Solvents Water Insoluble[1][2] molecule prevents significant interaction with water molecules.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development, formulation, and quality control. The following are detailed methodologies for key experiments cited in the literature.

Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[5][6]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Methodology:

- Preparation: Add an excess amount of ALPHA-BROMO-4 (DIETHYLAMINO)ACETOPHENONE to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker or agitator. The temperature should be precisely controlled (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5]
- Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.[5] For finer separation, the supernatant can be centrifuged or filtered through a fine-pored membrane filter (e.g., 0.22 μm) to remove all undissolved particles.[5][7]



- Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- Analysis: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[7] A calibration curve prepared with known concentrations of the compound is used for quantification.
- Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. The experiment should be performed in triplicate to ensure reproducibility.[5]

Crystal Dissolution Method

This method focuses on the rate of dissolution and can also be adapted to determine solubility.

Principle: The dissolution of a known quantity of crystals in a specific volume of solvent is monitored over time until the crystals are fully dissolved.

Detailed Methodology:

- Sample Preparation: A known mass of ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE crystals of a defined particle size distribution is prepared.
- Dissolution Setup: Place a known volume of the organic solvent in a vessel equipped with a stirrer and a temperature control system.
- Initiation of Dissolution: Introduce the crystals into the solvent and start the stirrer at a constant speed to ensure good mixing without causing excessive turbulence.
- Monitoring: The dissolution process can be monitored in real-time using in-situ probes that
 measure the concentration of the dissolved compound (e.g., UV-Vis fiber optic probes) or by
 withdrawing small aliquots of the solution at regular time intervals.
- Analysis: The withdrawn aliquots are immediately filtered and analyzed for the concentration
 of the dissolved compound using a suitable analytical method like HPLC.

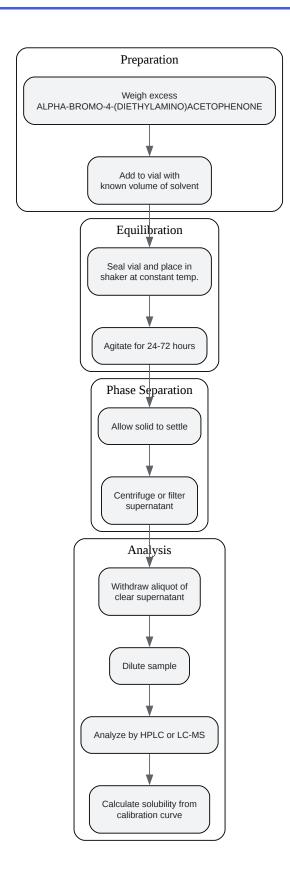


• Data Interpretation: A plot of concentration versus time is generated. The point at which the concentration plateaus indicates the saturation solubility under the experimental conditions. The initial slope of the curve can be used to determine the dissolution rate.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the shake-flask solubility determination method.





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Caption: Workflow for Shake-Flask Solubility Determination.



This guide provides a foundational understanding of the solubility of **ALPHA-BROMO-4-** (**DIETHYLAMINO)ACETOPHENONE** and equips researchers with the necessary protocols to determine this critical parameter accurately. For specific applications, it is always recommended to perform experimental verification of solubility.

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